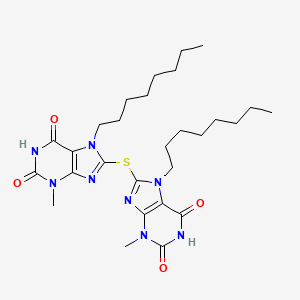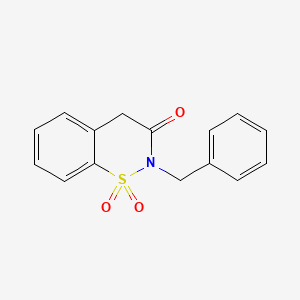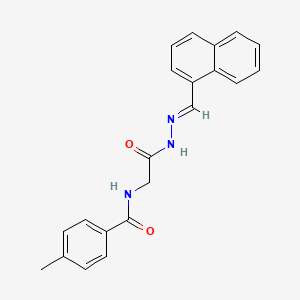
Coumarin, 5,7-dihydroxy-3-(3-pyridyl)-, diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Coumarin, 5,7-dihydroxy-3-(3-pyridyl)-, diacetate is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities, including anticoagulant, anti-inflammatory, and antimicrobial properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Coumarin, 5,7-dihydroxy-3-(3-pyridyl)-, diacetate typically involves the acetylation of 5,7-dihydroxy-3-(3-pyridyl)coumarin. This can be achieved using acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
Industrial production of this compound may involve similar acetylation processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Coumarin, 5,7-dihydroxy-3-(3-pyridyl)-, diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce alkyl or aryl groups into the coumarin structure .
Aplicaciones Científicas De Investigación
Coumarin, 5,7-dihydroxy-3-(3-pyridyl)-, diacetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Coumarin, 5,7-dihydroxy-3-(3-pyridyl)-, diacetate involves its interaction with various molecular targets. The compound can bind to enzymes and receptors through hydrophobic interactions, hydrogen bonding, and pi-stacking. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Warfarin: An anticoagulant derived from coumarin.
Esculin: A coumarin derivative used in the treatment of hemorrhoids.
Dicoumarol: Another anticoagulant with a similar structure.
Uniqueness
Coumarin, 5,7-dihydroxy-3-(3-pyridyl)-, diacetate is unique due to the presence of both diacetate groups and a pyridyl moiety. These structural features enhance its chemical reactivity and potential biological activities compared to other coumarin derivatives .
Propiedades
Número CAS |
67210-67-7 |
|---|---|
Fórmula molecular |
C18H13NO6 |
Peso molecular |
339.3 g/mol |
Nombre IUPAC |
(5-acetyloxy-2-oxo-3-pyridin-3-ylchromen-7-yl) acetate |
InChI |
InChI=1S/C18H13NO6/c1-10(20)23-13-6-16(24-11(2)21)15-8-14(12-4-3-5-19-9-12)18(22)25-17(15)7-13/h3-9H,1-2H3 |
Clave InChI |
WPVQLOGAARNABC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC2=C(C=C(C(=O)O2)C3=CN=CC=C3)C(=C1)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


acetate](/img/structure/B12002765.png)
![N-(3,5-dimethoxyphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12002767.png)
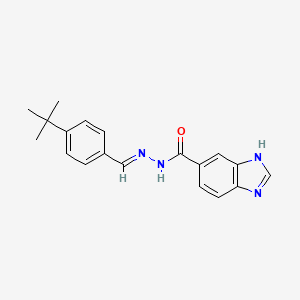
![5-(4-chlorophenyl)-4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12002777.png)

![5-(2,4-dichlorophenyl)-4-{[(E)-furan-2-ylmethylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12002786.png)
![2-[(2E)-2-(4-butoxybenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide](/img/structure/B12002797.png)
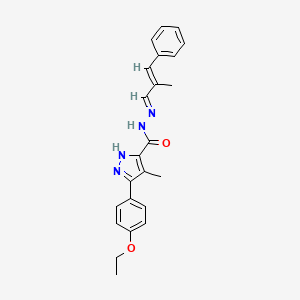
![1H-Benzimidazole, 2-[5-bromo-2-(phenylmethoxy)phenyl]-](/img/structure/B12002807.png)
![[3,4'-Bipyridine]-3',5'-dicarbonitrile, 1',4'-dihydro-2',6'-dimethyl-](/img/structure/B12002814.png)
